3-(2-Methylprop-2-en-1-yl)piperidin-4-one
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Overview
Description
3-(2-Methylprop-2-en-1-yl)piperidin-4-one: is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered nitrogen-containing heterocycles that are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This particular compound features a piperidinone core with a 2-methylprop-2-en-1-yl substituent, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-2-en-1-yl)piperidin-4-one can be achieved through several methods:
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Aldol Condensation: : One common method involves the aldol condensation of 4-piperidone with isobutyraldehyde under basic conditions. This reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted in an aqueous or alcoholic medium.
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Michael Addition: : Another approach is the Michael addition of 4-piperidone with methyl vinyl ketone. This reaction is catalyzed by a base such as sodium ethoxide or potassium tert-butoxide and is carried out in an organic solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound often involves optimized versions of the above synthetic routes. Large-scale synthesis may utilize continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-(2-Methylprop-2-en-1-yl)piperidin-4-one can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
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Reduction: : Reduction of this compound can lead to the formation of 3-(2-Methylprop-2-en-1-yl)piperidine. Typical reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the piperidinone nitrogen can be alkylated or acylated. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol, catalytic hydrogenation in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: 3-(2-Methylprop-2-en-1-yl)piperidine.
Substitution: N-alkylated or N-acylated piperidinones.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Methylprop-2-en-1-yl)piperidin-4-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to naturally occurring alkaloids. It serves as a model compound in biochemical assays to understand the behavior of piperidinone derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a precursor to drugs targeting neurological disorders, given the importance of piperidine derivatives in this therapeutic area.
Industry
Industrially, this compound is used in the manufacture of agrochemicals and pharmaceuticals. Its derivatives can serve as active ingredients in pesticides or as intermediates in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-2-en-1-yl)piperidin-4-one involves its interaction with biological targets such as enzymes and receptors. The piperidinone core can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The 2-methylprop-2-en-1-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: A simpler analog without the 2-methylprop-2-en-1-yl substituent.
3-(2-Methylprop-2-en-1-yl)piperidine: The reduced form of 3-(2-Methylprop-2-en-1-yl)piperidin-4-one.
N-Methylpiperidin-4-one: A derivative with a methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 2-methylprop-2-en-1-yl group can enhance its reactivity and interaction with biological targets compared to simpler piperidinone derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Biological Activity
3-(2-Methylprop-2-en-1-yl)piperidin-4-one, a compound belonging to the piperidine class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-methylprop-2-en-1-yl group at the 3-position and a ketone functional group at the 4-position. This unique structure contributes to its biological activity.
Antitumor Activity
Research indicates that derivatives of piperidin-4-one exhibit significant antitumor properties. For instance, studies have shown that modifications to the piperidine structure can enhance potency against various cancer cell lines. The introduction of electron-withdrawing groups has been correlated with increased cellular potency, as observed in compounds with improved pharmacokinetic properties .
Antimicrobial Effects
The antimicrobial potential of piperidine derivatives has been well-documented. The compound has demonstrated activity against a range of bacterial strains, with varying efficacy depending on structural modifications. For example, certain analogues have shown significant inhibition against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies revealed that specific structural variations lead to enhanced inhibitory effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .
The biological activities of this compound are largely attributed to its interaction with various molecular targets:
- Enzyme Interactions : The compound exhibits significant inhibitory effects on enzymes involved in neurotransmitter breakdown, which can enhance cholinergic signaling.
- Cellular Pathways : Studies suggest that it may influence pathways related to apoptosis and cell proliferation, particularly in cancer cells .
- Ion Channel Modulation : Piperidine derivatives have shown potential in modulating ion channels, which could lead to neuroprotective effects and other pharmacological benefits .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Research : A study demonstrated that modifications of the piperidinone scaffold led to compounds with IC50 values in the low micromolar range against specific cancer cell lines, indicating strong potential for further development as anticancer agents .
- Neuroprotective Studies : In experiments assessing neuroprotective effects, derivatives showed reduced toxicity in neuronal cell cultures while enhancing survival rates under oxidative stress conditions .
Data Tables
Properties
IUPAC Name |
3-(2-methylprop-2-enyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-7(2)5-8-6-10-4-3-9(8)11/h8,10H,1,3-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYWKQVANOJMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CNCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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